molecular formula C10H6F2N2O2 B2983274 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 138907-84-3

1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B2983274
CAS RN: 138907-84-3
M. Wt: 224.167
InChI Key: WJPQZDCOLISRIF-UHFFFAOYSA-N
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Description

The compound “1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 2,4-difluorophenyl group and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and the 2,4-difluorophenyl and carboxylic acid groups attached to it .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this molecule would be expected to undergo reactions typical of carboxylic acids, such as esterification and amide formation. The presence of the fluorine atoms could also make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could affect its polarity, reactivity, and interactions with other molecules .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

MOFs are porous materials that have a wide range of applications, including gas storage, separation, and catalysis. Research by Jacobsen et al. (2018) used a structurally related molecule, 1H-Pyrazole-3,5-dicarboxylic acid, in the synthesis of MOFs with different topologies. The study found that the ratio of metal ions and the presence of formic acid significantly influenced the MOF structure. This research provides insights into how the substitution of the pyrazole carboxylic acid moiety, similar to 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid, could be used in designing new MOFs with desired properties (Jacobsen, Reinsch, & Stock, 2018).

Chemical Synthesis and Reactivity

The pyrazole ring, a core structure in 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid, has been extensively studied for its reactivity and potential in synthesizing novel compounds. For instance, research by Yıldırım et al. (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into various carboxamide and carboxylate derivatives, demonstrating the versatility of pyrazole-based compounds in chemical synthesis. This work suggests that derivatives of 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid could also be valuable in the synthesis of a wide range of chemical compounds with potential applications in pharmaceuticals and materials science (Yıldırım, Kandemirli, & Akçamur, 2005).

Material Science and Luminescence

MOFs and related compounds often exhibit interesting optical properties, such as luminescence, which can be harnessed in sensors, imaging, and light-emitting devices. A study by Feng et al. (2016) on pyrazolecarboxylic metal organic frameworks demonstrated highly intense electrochemiluminescence (ECL), suggesting potential applications in sensing and optical devices. This indicates that materials derived from 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid could also exhibit unique optical properties, expanding their applicability in technology and material science (Feng, Ma, Zhang, Li, & Zhao, 2016).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4-Difluorophenyl)-1H-pyrazole-4-carboxylic acid . These factors could include temperature, pH, and the presence of other molecules in the body. Understanding these influences could help optimize the use of the compound in a therapeutic context.

properties

IUPAC Name

1-(2,4-difluorophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-7-1-2-9(8(12)3-7)14-5-6(4-13-14)10(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPQZDCOLISRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138907-84-3
Record name 1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
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